Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-

Catalog No.
S13129767
CAS No.
M.F
C26H32ClNO7
M. Wt
506.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]e...

Product Name

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-

IUPAC Name

4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid

Molecular Formula

C26H32ClNO7

Molecular Weight

506.0 g/mol

InChI

InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32)

InChI Key

UGBBKPCNQNCVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- is a complex organic compound that features a benzoic acid structure with multiple substituents. This compound incorporates a benzoyl group attached to a series of ethoxy and amino functionalities, as well as a chlorohexyl moiety. The presence of these groups suggests potential applications in pharmaceuticals and biochemistry, particularly in drug design due to the compound's ability to interact with biological systems.

The chemical reactivity of benzoic acid derivatives generally involves reactions characteristic of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Reduction: Can be reduced to benzyl alcohol using lithium aluminum hydride.
  • Halogenation: Substitution reactions can occur on the aromatic ring, typically at the meta position due to the electron-withdrawing nature of the carboxyl group.
  • Decarboxylation: Heating can lead to the loss of carbon dioxide, yielding benzene.

These reactions illustrate the versatility of benzoic acid derivatives in synthetic organic chemistry .

Benzoic acid and its derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Benzoic acid is known for its effectiveness against bacteria and fungi, making it useful as a preservative in food products.
  • Pharmacological Effects: Certain derivatives have been explored for their potential in treating conditions like inflammation and cancer due to their ability to modulate biological pathways .
  • Metabolic Interactions: Benzoic acid can participate in metabolic processes, influencing the biosynthesis of secondary metabolites in plants .

The synthesis of benzoic acid derivatives can be approached through several methods:

  • Oxidation of Alkylbenzenes: Toluene can be oxidized to produce benzoic acid, which serves as a precursor for further modifications.
  • Grignard Reactions: The reaction of phenylmagnesium bromide with carbon dioxide leads to the formation of benzoic acid.
  • Hydrolysis of Benzonitrile: Benzonitrile can be hydrolyzed under acidic or basic conditions to yield benzoic acid .

For the specific compound , further functionalization steps would be necessary to introduce the chlorohexyl and ethoxy groups.

Benzoic acid and its derivatives are widely used across various fields:

  • Food Industry: As a preservative due to its antimicrobial properties.
  • Pharmaceuticals: In drug formulations for its potential therapeutic effects.
  • Chemical Synthesis: As an intermediate in the production of dyes, plastics, and other organic compounds .

Studies on interaction profiles indicate that benzoic acid derivatives can engage with various biological targets. This includes receptor binding studies where compounds may exhibit agonistic or antagonistic properties depending on their structural features. Investigations into their pharmacokinetics and bioavailability are crucial for understanding their efficacy as therapeutic agents .

Several compounds share structural similarities with benzoic acid, particularly within the realm of aromatic carboxylic acids. A comparison highlights their unique features:

Compound NameStructure FeaturesUnique Characteristics
Salicylic AcidHydroxy group on benzeneAnti-inflammatory properties; used in pain relief
Para-Aminobenzoic AcidAmino group para to carboxylic groupUsed as a local anesthetic; important in folate synthesis
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxy group adjacent to carboxylic groupExhibits anti-inflammatory properties; used in skincare

The unique combination of functional groups in benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- distinguishes it from these compounds by potentially offering enhanced biological activity or selectivity towards specific targets .

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

505.1867301 g/mol

Monoisotopic Mass

505.1867301 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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